PI5P4K-|A-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphatidylinositol 5-phosphate 4-kinase inhibitor 2 (PI5P4K-|A-IN-2) is a potent and selective inhibitor of the phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) family. This family of lipid kinases plays a crucial role in regulating cellular signaling pathways, particularly those involved in cancer, neurodegeneration, and immunological disorders . This compound has emerged as a valuable tool in scientific research due to its ability to selectively inhibit PI5P4K activity, making it a promising candidate for therapeutic development.

Preparation Methods

The synthesis of PI5P4K-|A-IN-2 involves several key steps. The preparation of the lipid substrate is crucial for the development of a robust and miniaturizable lipid kinase assay . The substrate preparation is novel and allows the rapid production of a dimethyl sulfoxide (DMSO)-containing substrate solution without the need for lengthy liposome preparation protocols . This method enables the scale-up of this traditionally difficult type of assay, making it suitable for high-throughput screening applications.

Chemical Reactions Analysis

PI5P4K-|A-IN-2 undergoes various chemical reactions, including covalent binding to cysteines outside the PI5P4K active site . This covalent interaction is essential for its inhibitory effects on PI5P4K enzymes. The compound has been shown to inhibit PI5P4K activity in biochemical and cellular assays, leading to defects in autophagy and upregulation of transcription factor EB (TFEB) signaling . Common reagents used in these reactions include ATP-competitive inhibitors and other kinase inhibitors .

Scientific Research Applications

PI5P4K-|A-IN-2 has a wide range of scientific research applications. In cancer research, it has been demonstrated to inhibit cancer cell proliferation and induce autophagy disruption . The compound has also shown potential in neurodegenerative disease research by regulating cell signaling pathways involved in autophagy and stress responses . Additionally, this compound has applications in immunological disorders, where it modulates immune cell function and signaling . Its ability to selectively inhibit PI5P4K activity makes it a valuable tool for studying the role of these kinases in various disease contexts.

Mechanism of Action

The mechanism of action of PI5P4K-|A-IN-2 involves covalent binding to unique cysteines outside the PI5P4K active site . This binding disrupts the normal function of PI5P4K enzymes, leading to defects in autophagy and upregulation of TFEB signaling . The compound’s inhibitory effects on PI5P4K activity result in the disruption of cellular processes such as autophagosome clearance and lysosome function . These effects are similar to those observed with genetic deletion of PI5P4K enzymes .

Comparison with Similar Compounds

PI5P4K-|A-IN-2 is unique in its ability to selectively inhibit PI5P4K activity through covalent binding to cysteines outside the active site . Similar compounds include NIH-12848, a selective PI5P4Kγ inhibitor that targets the PI5P-binding site . Another compound, THZ-P1-2, also inhibits PI5P4K activity but through a different mechanism involving covalent binding to a disordered loop in PI5P4Kα/β/γ . These compounds highlight the diversity of approaches used to target PI5P4K enzymes and underscore the uniqueness of this compound in its mode of action.

Conclusion

This compound is a potent and selective inhibitor of the PI5P4K family of lipid kinases. Its unique mechanism of action and wide range of scientific research applications make it a valuable tool for studying the role of PI5P4K enzymes in various disease contexts. The compound’s ability to disrupt autophagy and modulate cellular signaling pathways highlights its potential as a therapeutic candidate for cancer, neurodegenerative diseases, and immunological disorders.

Properties

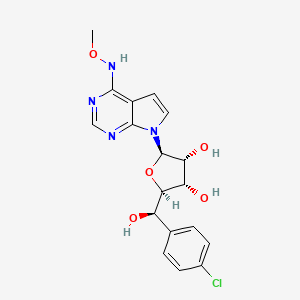

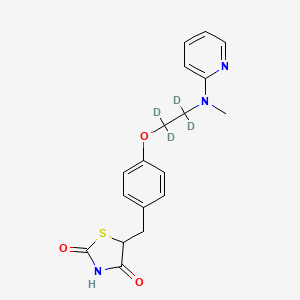

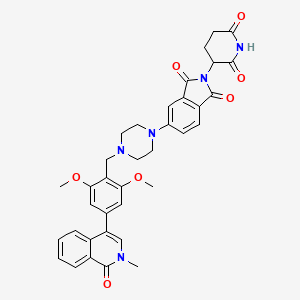

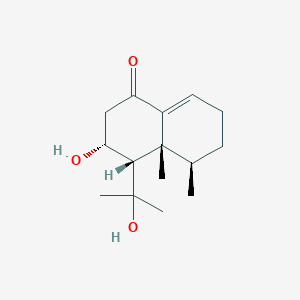

Molecular Formula |

C24H16Cl2N4O2 |

|---|---|

Molecular Weight |

463.3 g/mol |

IUPAC Name |

3-[[(4E)-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-5-oxo-1H-imidazol-2-yl]amino]benzonitrile |

InChI |

InChI=1S/C24H16Cl2N4O2/c25-18-8-7-17(21(26)12-18)14-32-20-6-2-3-15(10-20)11-22-23(31)30-24(29-22)28-19-5-1-4-16(9-19)13-27/h1-12H,14H2,(H2,28,29,30,31)/b22-11+ |

InChI Key |

ICNLBLZJKQLAJO-SSDVNMTOSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)/C=C/3\C(=O)NC(=N3)NC4=CC=CC(=C4)C#N |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C=C3C(=O)NC(=N3)NC4=CC=CC(=C4)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.